molecular formula C₁₄H₉ClN₂O₅ B048972 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid CAS No. 93964-55-7

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid

Cat. No.: B048972
CAS No.: 93964-55-7
M. Wt: 320.68 g/mol
InChI Key: DGIVHDSCMQYEDB-UHFFFAOYSA-N
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Description

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid is a chemical compound with the molecular formula C₁₄H₉ClN₂O₅ and a molecular weight of 320.684660 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both carboxylic acid and azo functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid typically involves the diazotization of 3-amino-4-chlorobenzoic acid followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction typically produces amines .

Scientific Research Applications

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other azo compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid involves its interaction with specific molecular targets and pathways. The azo bond can undergo reduction in biological systems, leading to the release of active amines that exert various biological effects. The compound’s carboxylic acid group also plays a role in its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(3-carboxy-4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-3-1-7(5-9(11)13(19)20)16-17-8-2-4-12(18)10(6-8)14(21)22/h1-6,18H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIVHDSCMQYEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191912
Record name Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93964-55-7
Record name Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93964-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((3-Carboxy-4-chlorophenyl)azo)salicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-carboxy-4-chlorophenyl)azo]salicylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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